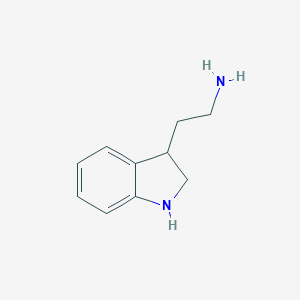

2-(Indolin-3-yl)ethanamine

Overview

Description

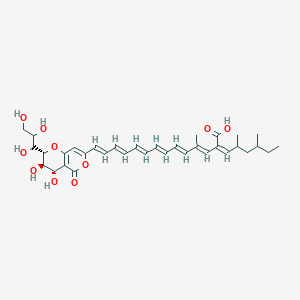

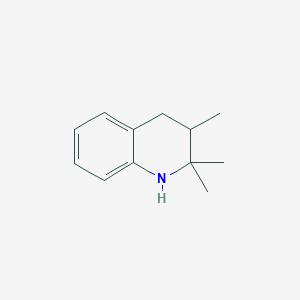

2-(Indolin-3-yl)ethanamine is a chemical compound with the molecular formula C10H14N2 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis of this compound derivatives by an electrophilic substitution reaction of indole with structurally divergent aldehydes and ketones .

Molecular Structure Analysis

The molecular weight of this compound is 162.23 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Chemical Reactions Analysis

Several studies have reported on the chemical reactions involving this compound . For example, one study reported the synthesis of five-membered chiral propargylic amines from 2-aryl-3H-indol-3-one and alkynylsilanes .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.23 g/mol. It has an XLogP3-AA value of 1.1, indicating its lipophilicity. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors. It also has 2 rotatable bonds. Its exact mass is 162.115698455 g/mol .

Scientific Research Applications

Efflux Pump Inhibitors for Staphylococcus aureus : A study by Héquet et al. (2014) synthesized derivatives of 2-(Indolin-3-yl)ethanamine and found them to be potent inhibitors of the Staphylococcus aureus NorA efflux pump, which is significant in combating fluoroquinolone-resistant strains of this bacterium (Héquet et al., 2014).

Antimicrobial and Antiviral Activities : Sanna et al. (2018) reported the synthesis of 2-(1H-indol-3-yl)ethylthiourea derivatives and tested them for antimicrobial and antiviral activities. These compounds showed significant inhibition against Gram-positive cocci and potent activity against HIV-1 (Sanna et al., 2018).

Synthesis and Antimicrobial Activity : Kumbhare et al. (2013) synthesized novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives and evaluated them for antibacterial and antifungal activities, showing their potential in medicinal chemistry (Kumbhare et al., 2013).

Catalytic Activity of Rare-Earth Metal Amido Complexes : Yang et al. (2014) studied rare-earth metal amido complexes incorporating 2-(1H-indol-3-yl)ethanamine and found them to exhibit high catalytic activity for hydrophosphonylation of aldehydes and ketones, indicating potential applications in organic synthesis (Yang et al., 2014).

Antibacterial and Antifungal Activities : Rajeswari and Santhi (2019) synthesized novel Schiff bases from tryptamine, which is structurally related to this compound, and demonstrated significant antimicrobial activity (Rajeswari & Santhi, 2019).

DNA Binding and Nuclease Activity : Kumar et al. (2012) studied Cu(II) complexes with ligands derived from 2-(1H-indol-3-yl)ethanamine, revealing DNA binding propensity and potential for use in cancer research due to their DNA cleavage activity (Kumar et al., 2012).

Synthesis of Anti-inflammatory Agents : Rehman et al. (2022) synthesized derivatives of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, involving 2-(1H-indol-3-yl)ethanamine, showing potential as anti-inflammatory agents (Rehman, Saini, & Kumar, 2022).

Future Directions

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 2-(indolin-3-yl)ethanamine, bind with high affinity to multiple receptors . This suggests that the compound could interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-(Indolin-3-yl)ethanamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction is significant as it influences the levels of neurotransmitters in the brain, affecting mood and behavior. Additionally, this compound can bind to serotonin receptors, influencing serotonin signaling pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate serotonin receptors on the cell surface, leading to changes in intracellular signaling cascades. This activation can result in altered gene expression and metabolic changes within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to serotonin receptors, which are G-protein coupled receptors, leading to the activation of downstream signaling pathways. This binding can result in the inhibition of adenylate cyclase, reducing cyclic AMP levels and altering cellular responses. Additionally, this compound can inhibit monoamine oxidase, preventing the breakdown of neurotransmitters and increasing their availability in the synaptic cleft .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmitter signaling and improve mood and cognitive function. At high doses, it can cause toxic or adverse effects, such as neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by monoamine oxidase into indole-3-acetaldehyde, which is further converted into indole-3-acetic acid. This metabolic pathway is significant as it regulates the levels of this compound and its metabolites in the body. The compound also interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it can be transported by vesicular monoamine transporters, facilitating its accumulation in synaptic vesicles. This localization is crucial for its role in neurotransmitter signaling .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is primarily localized in synaptic vesicles within neurons, where it can be released into the synaptic cleft upon neuronal activation. This localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell. The compound’s activity is closely linked to its localization, as it needs to be in the right cellular compartment to exert its effects .

Properties

IUPAC Name |

2-(2,3-dihydro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMNJHFFARFXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505861 | |

| Record name | 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13078-91-6 | |

| Record name | 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)

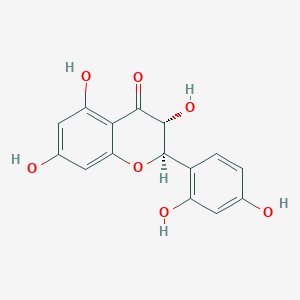

![3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B179767.png)

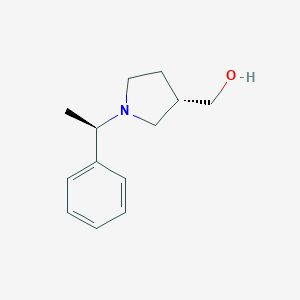

![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)

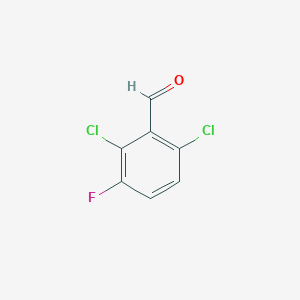

![[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B179782.png)